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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and
potential reactivity of 3-Amino-5-bromo-2-ethylpyridine (CAS No: 1093819-32-9). Due to the
limited availability of experimental data for this specific compound, this guide leverages data
from closely related analogs, primarily 3-amino-5-bromo-2-methylpyridine and other substituted
bromopyridines, to infer its characteristics. This document is intended to serve as a valuable
resource for researchers in medicinal chemistry, materials science, and synthetic organic
chemistry by providing a consolidated source of information and outlining potential
experimental approaches for its study.

Introduction

3-Amino-5-bromo-2-ethylpyridine is a halogenated pyridine derivative. Such scaffolds are of
significant interest in the field of drug discovery and materials science due to their ability to
participate in a variety of chemical transformations, most notably cross-coupling reactions. The
presence of amino, bromo, and ethyl functional groups on the pyridine ring offers multiple
points for molecular modification, making it a potentially versatile building block for the
synthesis of more complex molecules with desired biological or material properties. This guide
summarizes the known information and provides predicted properties and reactivity based on
analogous structures.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1527636?utm_src=pdf-interest
https://www.benchchem.com/product/b1527636?utm_src=pdf-body
https://www.benchchem.com/product/b1527636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical and Physical Properties

While specific experimental data for 3-Amino-5-bromo-2-ethylpyridine is not readily available

in the public domain, its fundamental properties can be identified.[1][2]

Property Value Reference
CAS Number 1093819-32-9 [2]
Molecular Formula C7HoBrN:2 [1]
Molecular Weight 201.06 g/mol [1]

JUPAC Name 5—B.romo—2—ethylpyridin—3—

amine

Appearance No Data Available [1]

Melting Point No Data Available [1]

Boiling Point No Data Available [1]
Solubility No Data Available [1]

Note: The lack of available data for physical properties such as melting point, boiling point, and

solubility highlights the novelty of this compound and the need for empirical characterization.

Spectral Data (Analog-Based)

No specific spectral data for 3-Amino-5-bromo-2-ethylpyridine has been published. However,

the expected spectral characteristics can be inferred from closely related compounds such as

3-amino-5-bromo-2-iodopyridine and various methyl-substituted analogs.[3][4][5] Researchers

synthesizing this compound should expect to see characteristic signals corresponding to the

substituted pyridine ring and the ethyl group.

Expected Spectroscopic Features:
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Technique Expected Features

Signals corresponding to the two aromatic

protons on the pyridine ring, a quartet and a

1H NMR ] )
triplet for the ethyl group, and a broad singlet for
the amine protons.
Six distinct signals for the pyridine ring carbons
13C NMR

and two signals for the ethyl group carbons.

Characteristic peaks for N-H stretching of the
R Spect primary amine, C-H stretching of the aromatic
ectrosco
P Py and aliphatic groups, C=C and C=N stretching

of the pyridine ring, and C-Br stretching.

A molecular ion peak (M+) and a characteristic
Mass Spectrometry M+2 peak of similar intensity due to the

presence of the bromine isotope (°Br and 81Br).

Synthesis and Reactivity
Synthesis

A definitive, published synthetic protocol for 3-Amino-5-bromo-2-ethylpyridine was not
identified. However, its synthesis can be logically deduced from established methods for
preparing similar substituted pyridines. A plausible synthetic route would involve the reduction
of a corresponding nitro-substituted pyridine.

Proposed Synthetic Pathway:

Bromination \ Reduction
2-Ethyl-3-nitropyridine eg. NBS 5-Bromo-2-ethy|-3-nitropyridine) (6.9, Fe/ACOH or Ha, Pd/C) L 3-Amino-5-bromo-2-ethylpyridine

Click to download full resolution via product page

Figure 1: A proposed synthetic pathway for 3-Amino-5-bromo-2-ethylpyridine.

Chemical Reactivity
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The chemical reactivity of 3-Amino-5-bromo-2-ethylpyridine is expected to be dictated by its
three primary functional groups: the pyridine ring, the amino group, and the bromo substituent.
The bromine atom, in particular, makes this compound an excellent candidate for palladium-
catalyzed cross-coupling reactions.

Potential Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, substituting the
bromine atom with an aryl or alkyl group.[6]

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Diazotization: The amino group can be converted to a diazonium salt, which can then be
substituted with a variety of other functional groups.

Experimental Protocols (Analog-Based)

The following are generalized experimental protocols based on the synthesis and reactions of
the closely related compound, 5-bromo-2-methylpyridin-3-amine. These should serve as a
starting point for the development of specific protocols for the ethyl analog.

Protocol: Reduction of a Nitro-Substituted
Bromopyridine (Analogous to Fe/AcOH Reduction)

This protocol is adapted from the synthesis of 2-bromo-5-methylpyridin-3-amine.[7]

» To a solution of the starting nitro compound (e.g., 5-bromo-2-ethyl-3-nitropyridine) in acetic
acid, add iron powder.

e Heat the reaction mixture (e.g., to 80°C) and stir for a specified period (e.g., 30 minutes to
several hours), monitoring the reaction by Thin Layer Chromatography (TLC).

o After completion, allow the mixture to cool to room temperature and dilute with an organic
solvent like ethyl acetate.

« Filter the mixture through a pad of celite to remove the iron salts.
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Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

Purify the product by column chromatography on silica gel.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction
(General Procedure)

This protocol is based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with
arylboronic acids.[6]

e In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Amino-5-
bromo-2-ethylpyridine, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPhs)a),
and a base (e.g., KsPOa).

e Add a solvent system, such as a mixture of 1,4-dioxane and water.

 Stir the reaction mixture at an elevated temperature (e.g., 85-95°C) for several hours,
monitoring the reaction by TLC.

e Upon completion, cool the mixture to room temperature and filter.
 Dilute the filtrate with ethyl acetate and wash with water and then brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the resulting product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and
characterization of a novel compound like 3-Amino-5-bromo-2-ethylpyridine.
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Figure 2: A general experimental workflow for the synthesis and characterization of a chemical
compound.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the involvement of 3-Amino-5-
bromo-2-ethylpyridine in any signaling pathways. However, the aminopyridine scaffold is
present in numerous biologically active compounds and approved drugs. The potential for this
compound to serve as a precursor for molecules with therapeutic potential warrants further
investigation.

Given the common targets of similar heterocyclic compounds, potential areas of investigation
could include:

» Kinase inhibition
e G-protein coupled receptor (GPCR) modulation
e lon channel modulation

A logical workflow for investigating the biological activity of this novel compound is presented
below.
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Figure 3: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion

3-Amino-5-bromo-2-ethylpyridine is a chemical entity with significant potential as a building
block in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide
provides a framework for its study based on the properties and reactivity of closely related
analogs. The protocols and workflows presented herein are intended to facilitate future
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research and unlock the potential of this and similar substituted pyridines in the development of
novel therapeutics and materials. Further empirical studies are necessary to fully characterize
its chemical and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1527636?utm_src=pdf-custom-synthesis
https://www.srdpharma.com/products/3-Amino-5-bromo-2-ethylpyridine-view-5844
https://eontrading.uk/product/3-amino-5-bromo-2-ethylpyridine-1093819-32-9/
https://www.chemicalbook.com/SpectrumEN_186593-43-1_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_186593-43-1_1HNMR.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2967947/
https://m.chemicalbook.com/SpectrumEN_17282-00-7_1HNMR.htm
https://www.mdpi.com/1420-3049/22/2/190
https://www.chemicalbook.com/synthesis/3-amino-2-bromo-5-picoline.htm
https://www.benchchem.com/product/b1527636#3-amino-5-bromo-2-ethylpyridine-chemical-properties
https://www.benchchem.com/product/b1527636#3-amino-5-bromo-2-ethylpyridine-chemical-properties
https://www.benchchem.com/product/b1527636#3-amino-5-bromo-2-ethylpyridine-chemical-properties
https://www.benchchem.com/product/b1527636#3-amino-5-bromo-2-ethylpyridine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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